

Fmoc-Gly-OH CAS number and molecular weight

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An In-depth Technical Guide to Fmoc-Gly-OH

For researchers, scientists, and professionals in drug development, N- α -Fmoc-glycine (**Fmoc-Gly-OH**) is a fundamental building block in solid-phase peptide synthesis (SPPS). Its simple, non-chiral structure makes it a crucial component for introducing glycine residues into synthetic peptides, serving various functions from enhancing flexibility to acting as a linker. This guide provides core technical data, detailed experimental protocols, and a visual representation of its application in SPPS.

Core Properties of Fmoc-Gly-OH

Fmoc-Gly-OH is the simplest of the Fmoc-protected amino acids.[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α -amino group, which is stable under acidic conditions used to cleave many side-chain protecting groups.[2] This orthogonality is a cornerstone of modern peptide synthesis.

Quantitative Data

The essential physicochemical properties of **Fmoc-Gly-OH** are summarized below.



Property	Value	References
CAS Number	29022-11-5	[3][4][5]
Molecular Weight	297.31 g/mol	
Molecular Formula	C17H15NO4	_
Appearance	White to off-white powder	_
Purity	Typically ≥98%	-

Experimental Protocols

The primary application of **Fmoc-Gly-OH** is in Fmoc-based solid-phase peptide synthesis. The following protocols detail the standard steps for the incorporation of a glycine residue into a peptide chain attached to a solid support (resin).

Protocol 1: Fmoc Group Deprotection

This procedure is performed to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

Materials:

- Peptide-resin with an N-terminal Fmoc group
- Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- DMF for washing
- Solid-phase synthesis vessel

Methodology:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes to ensure optimal accessibility of reagents.
- Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.
 Agitate the mixture gently for 5-7 minutes at room temperature.



- Solvent Removal: Drain the deprotection solution from the reaction vessel.
- Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
- Washing: Drain the solution and wash the resin thoroughly with DMF (typically 5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling step.

Protocol 2: Fmoc-Gly-OH Coupling

This protocol describes the activation of **Fmoc-Gly-OH** and its subsequent coupling to the free N-terminal amine of the peptide-resin.

Materials:

- Deprotected peptide-resin (from Protocol 1)
- Fmoc-Gly-OH
- Activating Agents:
 - A carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC).
 - An additive to suppress racemization, such as OxymaPure or N-hydroxybenzotriazole (HOBt).
 - Alternatively, a uronium/phosphonium salt reagent like HBTU or HATU can be used.
- Solvent: DMF
- Base: N,N-diisopropylethylamine (DIPEA) or Collidine (required for uronium/phosphonium salt activation).

Methodology:

Activation of Fmoc-Gly-OH:



- In a separate vessel, dissolve Fmoc-Gly-OH (typically 3 equivalents relative to the resin loading) in DMF.
- Add the activating agents. If using DIC/HOBt, add both reagents (3 equivalents each) to the Fmoc-Gly-OH solution and allow for a short pre-activation period (1-2 minutes).
- If using HBTU, dissolve it with the Fmoc-Gly-OH, and add DIPEA (typically 6 equivalents) to the mixture.

Coupling Reaction:

- Add the activated Fmoc-Gly-OH solution to the deprotected peptide-resin in the reaction vessel.
- Agitate the mixture at room temperature for 1-2 hours.

· Monitoring the Reaction:

 To check for completion, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test. A blue/purple color indicates the presence of unreacted primary amines (incomplete reaction), while a yellow or colorless result signifies a complete coupling.

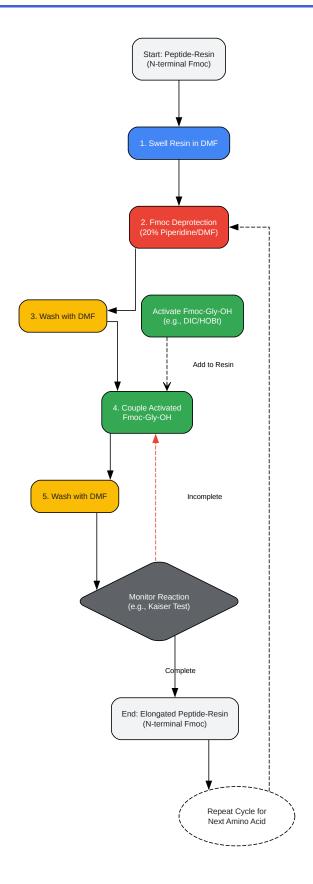
Washing:

- Once the reaction is complete, drain the coupling solution.
- Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle to continue peptide elongation.

Visualizing the Workflow

The following diagram illustrates the logical flow of a standard cycle in Fmoc solid-phase peptide synthesis, as described in the protocols above.





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